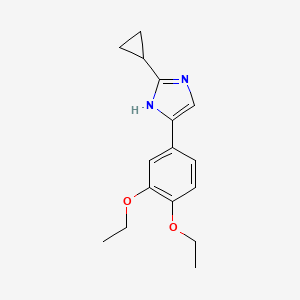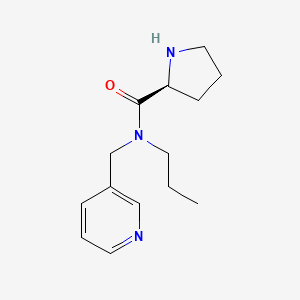![molecular formula C21H26N2O3 B4254477 N-[4-(2-furyl)phenyl]-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide](/img/structure/B4254477.png)
N-[4-(2-furyl)phenyl]-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide
Overview
Description
N-[4-(2-furyl)phenyl]-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide, commonly known as FPP, is a synthetic compound with potential therapeutic applications. FPP belongs to the class of piperidinecarboxamide derivatives, which have been extensively studied for their pharmacological properties. The compound has garnered attention due to its potential use in the treatment of various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The exact mechanism of action of FPP is not fully understood, but several studies have investigated its effects on various cellular pathways. FPP has been shown to inhibit the activity of certain enzymes, including protein kinase C and phosphodiesterase. The compound has also been shown to modulate the activity of certain ion channels, including the NMDA receptor. These effects may contribute to the compound's anti-cancer and neuroprotective properties.
Biochemical and physiological effects:
FPP has been shown to exhibit several biochemical and physiological effects. The compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. FPP has also been shown to inhibit the proliferation of cancer cells and to induce cell cycle arrest. In addition, FPP has been shown to protect neurons from oxidative stress and to improve cognitive function in animal models of neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
FPP has several advantages for use in lab experiments. The compound is relatively easy to synthesize, and its effects on cellular pathways can be easily measured using various assays. FPP also exhibits low toxicity, making it a safe compound for use in in vitro and in vivo experiments. However, FPP has some limitations, including its limited solubility in water and its potential instability under certain conditions.
Future Directions
There are several future directions for research on FPP. One potential area of investigation is the compound's effects on other cellular pathways, including those involved in inflammation and immune function. Another area of interest is the development of FPP analogs with improved pharmacological properties. Finally, there is a need for further studies to investigate the safety and efficacy of FPP in animal models and clinical trials.
Scientific Research Applications
FPP has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit anti-cancer properties, and several studies have investigated its effects on various cancer cell lines. FPP has also been shown to have neuroprotective effects, and studies have investigated its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
N-[4-(furan-2-yl)phenyl]-1-(oxan-4-yl)piperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c24-21(17-3-1-11-23(15-17)19-9-13-25-14-10-19)22-18-7-5-16(6-8-18)20-4-2-12-26-20/h2,4-8,12,17,19H,1,3,9-11,13-15H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBMJDHLWBYBBLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCOCC2)C(=O)NC3=CC=C(C=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-3-[(2-methylprop-2-en-1-yl)oxy]benzamide](/img/structure/B4254394.png)

![N-(2-methoxyethyl)-3-{1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}propanamide](/img/structure/B4254409.png)

![4-(4-ethoxy-3-methylphenyl)-N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]butanamide](/img/structure/B4254421.png)
![(5-{[1-(4-methoxy-3-methylphenyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]methyl}-2-furyl)methanol](/img/structure/B4254438.png)
![5-(1H-benzimidazol-1-ylmethyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4254441.png)
![7-(3,4-difluorobenzyl)-2-(4-vinylbenzoyl)-2,7-diazaspiro[4.5]decane](/img/structure/B4254450.png)

![4-({1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}oxy)-N-(4-pyridinylmethyl)benzamide](/img/structure/B4254465.png)
![4-ethyl-5-[(1-{[4-(3-hydroxyprop-1-yn-1-yl)-2-thienyl]methyl}piperidin-4-yl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4254480.png)
![3-[1-(2-adamantyl)-4-piperidinyl]-N-[2-(dimethylamino)ethyl]propanamide](/img/structure/B4254482.png)
![2-ethyl-5-[4-methoxy-3-(4H-1,2,4-triazol-4-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B4254490.png)
![1-(4-chlorobenzyl)-N-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4254507.png)